molecular formula C20H32NP B1580673 4-(Dicyclohexylphosphino)-N,N-dimethylaniline CAS No. 40438-64-0

4-(Dicyclohexylphosphino)-N,N-dimethylaniline

Cat. No.: B1580673
CAS No.: 40438-64-0
M. Wt: 317.4 g/mol
InChI Key: RKUHKZXJHGGGSK-UHFFFAOYSA-N
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Description

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is an organophosphorus compound with the molecular formula C20H32NP. It is known for its role as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by its phosphine group attached to a phenyl ring, which is further substituted with a dimethylamino group and two cyclohexyl groups.

Mechanism of Action

Target of Action

Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

As a catalyst, Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible. The exact nature of these interactions can vary depending on the specific reaction, but often involve the formation of transient complexes with the reactants.

Biochemical Pathways

Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine is known to be involved in cycloaddition reactions in the presence of rhodium catalysts . These reactions are a type of chemical reaction, called pericyclic reactions, in which two or more unsaturated molecules (or parts of the same molecule) combine with the simultaneous making and breaking of bonds to form a cyclic product.

Result of Action

The result of Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine’s action as a catalyst is the efficient production of the desired products from the reactants . By lowering the activation energy of the reaction, it allows the reaction to proceed more quickly and under milder conditions, which can improve the yield and selectivity of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline typically involves the reaction of 4-(N,N-dimethylamino)phenylmagnesium bromide with dicyclohexylphosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Dicyclohexylphosphino)-N,N-dimethylaniline undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Transition metal catalysts such as palladium or rhodium are often used in cross-coupling reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives depending on the reactants used.

Scientific Research Applications

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
  • Tris(4-methoxyphenyl)phosphine

Uniqueness

4-(Dicyclohexylphosphino)-N,N-dimethylaniline is unique due to its combination of steric bulk from the cyclohexyl groups and electronic effects from the dimethylamino group. This combination makes it a highly effective ligand in various catalytic reactions, providing enhanced reactivity and selectivity compared to other similar compounds .

Properties

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHKZXJHGGGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193460
Record name Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40438-64-0
Record name Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040438640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(dicyclohexylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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